4-Chloro-2-methyl-1,7-naphthyridine
Overview
Description
4-Chloro-2-methyl-1,7-naphthyridine is a chemical compound that belongs to the naphthyridine family, a group of compounds known for their diverse biological activities. While the provided papers do not directly discuss 4-Chloro-2-methyl-1,7-naphthyridine, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related naphthyridine derivatives.
Synthesis Analysis
The synthesis of naphthyridine derivatives often involves chemical modification of pyridine derivatives or condensation reactions. For instance, the synthesis of tetrahydro-1,6-naphthyridine methyl homologs was achieved by modifying pyridine derivatives and by condensation of 1-benzyl-4-piperidinone with 3-amino-enones, followed by debenzylation . Another synthesis route for a naphthyridine derivative involved masking a double bond through reduction, regioselective deprotonation, methylation, and then regeneration of the double bond via selenation, oxidation, and syn-elimination . These methods highlight the complexity and the multi-step nature of synthesizing naphthyridine compounds.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the presence of nitrogen atoms within the ring system, which can influence the chemical reactivity and biological activity of these compounds. The structure of synthesized naphthyridines is typically confirmed using spectroscopic methods such as 1H NMR and mass spectrometry . The presence of substituents like chloro, fluoro, and methyl groups can significantly alter the properties of the naphthyridine core.
Chemical Reactions Analysis
Naphthyridine derivatives can undergo various chemical reactions, including substitutions and hydrolysis, as part of their synthesis or modification. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involved substitution and hydrolysis steps, with an overall yield of 63.69% . The reactivity of these compounds can be further manipulated through the introduction of different substituents, as seen in the preparation of thieno[2,3-c]-1,5-naphthyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, melting point, and biological activity. Some naphthyridine derivatives have shown antibacterial activity, which suggests potential applications in medicinal chemistry . The specific properties of 4-Chloro-2-methyl-1,7-naphthyridine would likely depend on the nature of the substituents and the overall molecular conformation.
Scientific Research Applications
Chemical Transformations and Reactions
- 4-Chloro-2-methyl-1,7-naphthyridine is involved in chemical transformations such as ring transformations and tele-aminations. For example, 2-chloro-1,7-naphthyridine can be completely converted into a mixture of three 1:1 adducts formed by addition of the amide ion at different carbon positions, demonstrating its reactivity and potential for forming diverse chemical structures (Plas, Woźniak, & Veldhuizen, 2010).
- The compound's reactivity in alkylation, oxidation, and electrophilic substitution reactions has been studied, showing its versatility in synthetic chemistry. For instance, its reaction with POCl3 yields previously unknown derivatives, which can undergo further chemical modifications (Shatsauskas et al., 2019).
Synthesis and Preparation
- Methods for synthesizing 4-chloro-2-methyl-1,7-naphthyridine derivatives have been developed. For example, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid involves a series of steps including masking, deprotonation, methylation, and regeneration of double bonds (Kiely, 1991).
Safety And Hazards
Future Directions
Naphthyridines, including 4-Chloro-2-methyl-1,7-naphthyridine, have received considerable interest due to their wide applicability in medicinal chemistry and materials science . The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches .
properties
IUPAC Name |
4-chloro-2-methyl-1,7-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-4-8(10)7-2-3-11-5-9(7)12-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUWVSDZFRDGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CN=CC2=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486137 | |
Record name | 4-CHLORO-2-METHYL-1,7-NAPHTHYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-1,7-naphthyridine | |
CAS RN |
61319-98-0 | |
Record name | 4-Chloro-2-methyl-1,7-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61319-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-CHLORO-2-METHYL-1,7-NAPHTHYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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